N-(4-chlorophenyl)-2-phenoxypropanamide

Description

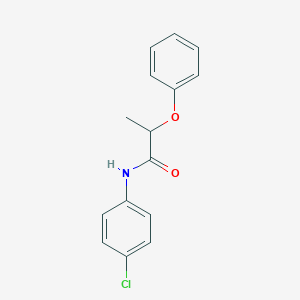

N-(4-chlorophenyl)-2-phenoxypropanamide (Compound A) is an amide derivative characterized by a 4-chlorophenyl group attached to a propanamide backbone substituted with a phenoxy moiety at the second carbon. The compound is part of a broader class of chlorophenyl-substituted amides, which are frequently explored for their bioactivity due to their stability and ability to penetrate lipid membranes .

Properties

Molecular Formula |

C15H14ClNO2 |

|---|---|

Molecular Weight |

275.73g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C15H14ClNO2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18) |

InChI Key |

HHNBSZFQIIWTAP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(4-chlorophenyl)-2-phenoxypropanamide can be categorized based on modifications to the aryl, amide, or side-chain groups. Below is a detailed comparison of key compounds, supported by research findings:

Structural Analogs with Pyridine or Thiophene Heterocycles

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Structure: Replaces the phenoxy group with a pyridine-thioether moiety. Activity: Exhibits insecticidal activity against cowpea aphid (Aphis craccivora), outperforming acetamiprid (a commercial neonicotinoid). The pyridine ring and styryl groups enhance hydrophobic interactions with insect targets .

- 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) Structure: Contains a fused thieno-pyridine ring system. Activity: Similar insecticidal efficacy to Compound 2, suggesting heterocyclic systems improve target binding in pest control .

Antimicrobial Derivatives

- Compounds derived from N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride (7 and 8) Structure: Feature hydrazonoyl chloride substituents instead of phenoxy groups. Activity: Demonstrated broad-spectrum antimicrobial effects against E. coli, P. aeruginosa, B. subtilis, and S. aureus. The hydrazonoyl group likely disrupts bacterial cell membranes or enzyme function .

Antioxidant Hydroxamic Acids

- N-(4-chlorophenyl)-N-hydroxypropanamide derivatives (6–10)

Anti-inflammatory and Analgesic Analogs

- N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide Structure: Combines a chlorophenethylamine moiety with an ibuprofen-like isobutylphenyl group. Activity: Synthesized as a dual-action agent targeting pain and inflammation.

Halogen-Substituted Maleimides

- N-(4-chlorophenyl)maleimide (22) Structure: Maleimide ring with a 4-chlorophenyl substituent. Activity: Inhibits monoacylglycerol lipase (MGL) with IC₅₀ = 7.24 μM, comparable to bromo- and iodo-substituted analogs. Halogen size minimally impacts potency, suggesting steric effects dominate over electronic properties .

Key Structure-Activity Relationship (SAR) Insights

Chlorophenyl Group : The 4-chlorophenyl moiety enhances lipophilicity and target binding across multiple analogs, particularly in enzyme inhibition and pest control .

Heterocyclic Modifications : Pyridine or thiophene rings improve insecticidal activity by enabling π-π stacking with insect nervous system proteins .

Functional Group Substitutions: Hydrazonoyl groups enhance antimicrobial activity via electrophilic interactions with bacterial enzymes . Hydroxamic acids shift activity toward antioxidant pathways by scavenging free radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.